molecular formula C15H25NO3 B1449202 Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate CAS No. 1525871-77-5

Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate

Cat. No. B1449202
M. Wt: 267.36 g/mol
InChI Key: GCZHNMCWDNZXHQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1525871-77-5 . It has a molecular weight of 267.37 . The compound is typically stored at room temperature and is in the form of an oil .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The product was characterized spectroscopically and confirmed by X-ray diffraction studies .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate is 1S/C15H25NO3/c1-15(2,3)19-14(18)16-10-6-8-12(16)11-7-4-5-9-13(11)17/h11-12H,4-10H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate are not available in the search results, similar compounds have been used in various synthetic transformations . For example, thiol esters have been used for the synthesis of ketones, aldehydes, and hydroxymethyl moieties .


Physical And Chemical Properties Analysis

Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate is an oil at room temperature . It has a molecular weight of 267.37 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride via a mixed anhydride method. Characterization by spectroscopy and X-ray diffraction revealed its crystallization in the triclinic space group P1, showing intermolecular hydrogen bonds of the type C–H...O, which are crucial for understanding the molecular structure and potential applications in materials science and pharmaceuticals (S. Naveen et al., 2007).

Asymmetric Synthesis

An efficient method for asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy was described, offering a practical pathway to synthesize (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone with high yield and enantiomeric excess. This work demonstrates the compound's utility in creating highly functionalized pyrrolidines, applicable in medicinal chemistry and drug synthesis (John Y. L. Chung et al., 2005).

Application in Medicinal Chemistry

The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases the creation of highly functionalized 2-pyrrolidinones. These compounds are instrumental in developing novel macrocyclic Tyk2 inhibitors, indicating their significant role in therapeutic drug development targeting specific enzymes and pathways within the body (Y. Sasaki et al., 2020).

Crystallography and Molecular Interaction Studies

Studies on crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate shed light on the molecular interactions and the orientation of carbamate and amide groups. Such detailed analysis aids in understanding the compound's behavior in different environments and its potential applications in designing materials with specific properties (P. Baillargeon et al., 2014).

Enzymatic and Metabolic Studies

Enzymatic C-Demethylation studies of related compounds in rat liver microsomes provide insights into the metabolism of tert-butyl based pyrrolidine derivatives. Understanding these metabolic pathways is crucial for the development of drugs, as it impacts their pharmacokinetics, safety, and efficacy (H. Yoo et al., 2008).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-10-6-8-12(16)11-7-4-5-9-13(11)17/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZHNMCWDNZXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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